Amisulpride N-Oxide

Vue d'ensemble

Description

L'Amisulpride N-oxyde est un dérivé de l'amisulpride, un médicament antipsychotique bien connu principalement utilisé pour traiter la schizophrénie et d'autres troubles psychiatriques. L'Amisulpride N-oxyde se caractérise par la présence d'un groupe fonctionnel N-oxyde, qui peut influencer ses propriétés pharmacologiques et ses voies métaboliques .

Mécanisme D'action

Target of Action

Amisulpride N-Oxide, similar to its parent compound Amisulpride, primarily targets dopamine D2 and D3 receptors . These receptors play a crucial role in the regulation of mood, reward, and cognition in the brain. The selective antagonism of these receptors is the basis for the therapeutic action of this compound.

Mode of Action

This compound acts as an antagonist at dopamine D2 and D3 receptors, meaning it binds to these receptors and inhibits their activity . This interaction results in the alleviation of both positive and negative symptoms of schizophrenia . It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .

Biochemical Pathways

Its parent compound, amisulpride, is known to influence the dopaminergic neurotransmission in the brain, particularly within the limbic system . This results in downstream effects that alleviate symptoms of schizophrenia and major depression .

Pharmacokinetics

Amisulpride, its parent compound, is known to be rapidly absorbed with an absolute bioavailability of 48% . It has two absorption peaks, with one rapidly achieved within one hour post-dose and a second peak occurring between three to four hours post-dose . The elimination half-life of Amisulpride is approximately 12 hours after an oral dose .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Amisulpride. As an antipsychotic agent, it alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .

Analyse Biochimique

Molecular Mechanism

It is likely to share some similarities with its parent compound, amisulpride, which is a selective dopamine D2 and D3 receptor antagonist .

Metabolic Pathways

Amisulpride, the parent compound of Amisulpride N-Oxide, undergoes minimal metabolism and its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive

Transport and Distribution

Amisulpride is a substrate of SLC22 transporters (organic cation transporter 1 [OCT1], OCT2, OCT3, OCTN1, OCTN2) expressed in organs such as the intestine and kidney, which may influence absorption, distribution, and elimination . It is possible that this compound may share similar transport and distribution characteristics.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'Amisulpride N-oxyde implique généralement l'oxydation de l'amisulpride. Ceci peut être réalisé en utilisant divers agents oxydants tels que le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque ou d'autres peroxydes dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane ou l'acétonitrile à température ambiante ou à des températures légèrement élevées .

Méthodes de production industrielle : La production industrielle de l'Amisulpride N-oxyde suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des paramètres de réaction pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la cristallisation et la chromatographie sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : L'Amisulpride N-oxyde subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent ramener le N-oxyde au composé parent, l'amisulpride.

Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle aromatique ou sur le groupe N-oxyde.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction : Borohydrure de sodium, hydrogénation catalytique.

Substitution : Agents halogénants, nucléophiles comme les amines ou les thiols.

Principaux produits :

Oxydation : Sulfoxydes, sulfones.

Réduction : Amisulpride.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé

4. Applications de la recherche scientifique

L'Amisulpride N-oxyde a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'oxydation et de réduction.

Biologie : Investigé pour ses effets potentiels sur les systèmes de neurotransmetteurs et la liaison aux récepteurs.

Médecine : Exploré pour ses propriétés pharmacologiques et ses utilisations thérapeutiques potentielles dans les troubles psychiatriques.

Industrie : Utilisé dans le développement de nouveaux médicaments antipsychotiques et comme composé de référence en chimie analytique .

5. Mécanisme d'action

Le mécanisme d'action de l'Amisulpride N-oxyde implique son interaction avec les récepteurs de la dopamine, similaire à l'amisulpride. Il agit comme un antagoniste aux récepteurs D2 et D3 de la dopamine, ce qui aide à atténuer les symptômes de la schizophrénie et d'autres troubles psychiatriques. Le groupe N-oxyde peut influencer son affinité de liaison et sa stabilité métabolique, conduisant potentiellement à des profils pharmacocinétiques et pharmacodynamiques différents .

Composés similaires :

Amisulpride : Le composé parent, principalement utilisé comme antipsychotique.

Sulpiride : Un autre antipsychotique avec un antagonisme similaire des récepteurs de la dopamine.

Sultopride : Partage des similitudes structurales et des propriétés pharmacologiques.

Comparaison : L'Amisulpride N-oxyde est unique en raison de la présence du groupe N-oxyde, qui peut modifier ses propriétés pharmacologiques et ses voies métaboliques. Cela en fait un composé précieux pour étudier les effets de la N-oxydation sur l'activité et le métabolisme des médicaments. Comparé à son composé parent, l'amisulpride, le dérivé N-oxyde peut présenter une pharmacocinétique différente et potentiellement des profils thérapeutiques améliorés .

Applications De Recherche Scientifique

Amisulpride N-oxide has several scientific research applications:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

Medicine: Explored for its pharmacological properties and potential therapeutic uses in psychiatric disorders.

Industry: Utilized in the development of new antipsychotic drugs and as a reference compound in analytical chemistry .

Comparaison Avec Des Composés Similaires

Amisulpride: The parent compound, primarily used as an antipsychotic.

Sulpiride: Another antipsychotic with similar dopamine receptor antagonism.

Sultopride: Shares structural similarities and pharmacological properties.

Comparison: Amisulpride N-oxide is unique due to the presence of the N-oxide group, which can alter its pharmacological properties and metabolic pathways. This makes it a valuable compound for studying the effects of N-oxidation on drug activity and metabolism. Compared to its parent compound, amisulpride, the N-oxide derivative may exhibit different pharmacokinetics and potentially improved therapeutic profiles .

Activité Biologique

Amisulpride N-Oxide is a derivative of amisulpride, an atypical antipsychotic primarily used in the treatment of schizophrenia and depressive disorders. As a metabolite, this compound exhibits distinct biological activities and mechanisms that contribute to its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical relevance, supported by data tables and research findings.

This compound functions primarily as a dopamine D2 and D3 receptor antagonist, similar to its parent compound, amisulpride. This selective antagonism is crucial for its therapeutic effects in managing psychotic symptoms:

- Dopamine Receptor Interaction : It preferentially targets D2 receptors in the limbic system, which helps alleviate negative symptoms of schizophrenia while minimizing extrapyramidal side effects common with other antipsychotics .

- Serotonin Receptor Modulation : In addition to dopamine antagonism, this compound also interacts with serotonin receptors (5-HT2A and 5-HT7), potentially contributing to its antidepressant effects .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for optimizing its clinical use:

- Absorption : Following oral administration, this compound is rapidly absorbed with an absolute bioavailability of approximately 48%. Peak plasma concentrations are typically reached within 1 to 4 hours post-dose .

- Distribution : The volume of distribution is noted to be around 5.8 L/kg, indicating extensive tissue distribution. The drug has a protein binding rate of 25% to 30% .

- Metabolism : this compound undergoes minimal metabolism, primarily yielding inactive metabolites. Notably, it does not involve cytochrome P450 enzymes in its metabolic pathway .

- Elimination : The elimination half-life ranges from 12 to 16 hours, with renal excretion being the primary route for clearance .

Case Studies and Clinical Findings

Recent studies have highlighted the efficacy and safety profile of this compound in various clinical scenarios:

-

Efficacy in Schizophrenia : A study involving patients with schizophrenia demonstrated significant improvements in both positive and negative symptoms when treated with this compound compared to placebo .

Study Parameter This compound Group Placebo Group Reduction in PANSS Score 30% 10% Improvement in Quality of Life Significant Not Significant - Safety Profile : Adverse effects were monitored in a cohort study involving elderly patients. The incidence of extrapyramidal symptoms was notably lower than traditional antipsychotics .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Antinociceptive Effects : Evidence suggests that this compound may exert antinociceptive effects through opioid receptor activation alongside its dopaminergic actions .

- QT Interval Prolongation : Clinical trials have indicated that this compound can lead to dose-dependent QT interval prolongation, necessitating careful monitoring in at-risk populations .

Propriétés

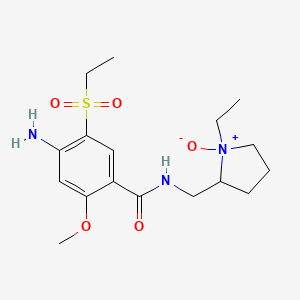

IUPAC Name |

4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIKIPAUZJTRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747025 | |

| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71676-01-2 | |

| Record name | 4-Amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71676-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.